2-Methyl-1-butanol

Toxicology Cell viability HEK293

(S)-(-)-2-Methyl-1-butanol (CAS 1565-80-6) is a chiral C5 primary alcohol with a stereogenic center at C2. Unlike its achiral isomer 3-methyl-1-butanol, this single enantiomer enables asymmetric synthesis, chiral resolution, and liquid-crystal applications that demand optical activity. It shows markedly lower in vitro cytotoxicity than isoamyl alcohol, making it safer for fragrance & flavor formulations. Insist on ≥98% pure (S)-enantiomer to ensure stereochemical fidelity and reproducible analytical results.

Molecular Formula C5H12O
C5H12O
CH3CH2CH(CH3)CH2OH
Molecular Weight 88.15 g/mol
CAS No. 1565-80-6
Cat. No. B057232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-butanol
CAS1565-80-6
Synonyms(-)-(S)-2-Methyl-1-butanol;  (-)-2- Methyl-1-butanol;  (-)-2-Methylbutanol;  (2S)-2-Methylbutan-1-ol;  (S)-(-)-2-Methyl-1-butanol;  (S)-(-)-2-Methylbutanol;  (S)-2-Methyl-1-butanol;  D-(-)-2- Methyl-1-butanol
Molecular FormulaC5H12O
C5H12O
CH3CH2CH(CH3)CH2OH
Molecular Weight88.15 g/mol
Structural Identifiers
SMILESCCC(C)CO
InChIInChI=1S/C5H12O/c1-3-5(2)4-6/h5-6H,3-4H2,1-2H3
InChIKeyQPRQEDXDYOZYLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMISCIBLE WITH ALC & ETHER
Sol in acetone
Water solubility: 30,000 mg/l : 25 °C
Solubility in water, g/100ml at 25Â °C: 3.0 (moderate)
Very slightly soluble in water;  50% soluble in heptane, triacetin
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-butanol (CAS 1565-80-6): A Chiral C5 Primary Alcohol for Asymmetric Synthesis and Specialty Applications


2-Methyl-1-butanol (CAS 1565-80-6), also known as (S)-(-)-2-methyl-1-butanol or active amyl alcohol, is a chiral branched C5 primary alcohol with molecular formula C5H12O and molecular weight 88.15 [1]. This compound exists as a clear colorless liquid with a boiling point of 136–138 °C and density of 0.811 g/mL at 25 °C . As one of eight amyl alcohol isomers, 2-methyl-1-butanol is distinguished by the presence of a stereogenic center at the C2 position, conferring optical activity with a specific rotation of [α]23/D −5.8° (neat) [2]. Unlike its achiral isomer 3-methyl-1-butanol (isoamyl alcohol), this compound is commercially available as a single enantiomer and serves as a valuable chiral building block in asymmetric synthesis, fragrance formulation, and analytical applications [3].

Why 2-Methyl-1-butanol Cannot Be Interchanged with 3-Methyl-1-butanol or Racemic Mixtures in Critical Applications


2-Methyl-1-butanol cannot be generically substituted by its structural isomer 3-methyl-1-butanol or by racemic mixtures without compromising application-specific outcomes. The two positional isomers differ fundamentally in stereochemistry: 2-methyl-1-butanol is chiral with a stereogenic center at C2, whereas 3-methyl-1-butanol is achiral [1]. This difference renders the former essential for asymmetric synthesis and chiral resolution, while the latter cannot fulfill these roles. Furthermore, despite their structural similarity and overlapping industrial origins in fusel oil, the two isomers exhibit marked divergence in biological activity profiles, with 2-methyl-1-butanol demonstrating substantially lower in vitro cytotoxicity than 3-methyl-1-butanol [2]. Their physicochemical separation is also notoriously difficult due to a boiling point differential of only 2.8 °C and a relative volatility of 1.063, meaning that substitution with impure or isomeric mixtures can introduce persistent contaminants [3]. For applications requiring stereochemical fidelity, reproducible biological response, or defined analytical purity, the specific (S)-enantiomer of 2-methyl-1-butanol is non-fungible.

2-Methyl-1-butanol Quantitative Differentiation Evidence: Head-to-Head Performance Against Structural Analogs


Cytotoxicity Profile: 2-Methyl-1-butanol Exhibits Significantly Lower In Vitro Toxicity Than 3-Methyl-1-butanol in Human Cell Line Assays

In a direct head-to-head in vitro cytotoxicity study on HEK293 human embryonic kidney cells, 2-methyl-1-butanol (referred to as 2M2B) exhibited toxicity comparable to ethanol but substantially lower than that of its structural isomer 3-methyl-1-butanol (3M1B) [1]. The MTT assay demonstrated that 2M2B was only slightly more toxic than ethanol, whereas 3M1B induced markedly greater cytotoxicity at equivalent concentrations [2].

Toxicology Cell viability HEK293

Separation Challenge: 2-Methyl-1-butanol and 3-Methyl-1-butanol Exhibit Near-Identical Boiling Points, Making Isomeric Cross-Contamination Difficult to Remediate

2-Methyl-1-butanol and 3-methyl-1-butanol are positional isomers with extremely close boiling points, rendering conventional distillation separation impractical. Quantitative characterization of this separation challenge reveals a boiling point discrepancy of only 2.8 °C and a relative volatility of merely 1.063 [1]. Patent literature confirms that these two isomers are difficult to separate from 1-pentanol and from each other by conventional distillation or rectification due to the proximity of their boiling points [2].

Separation science Distillation Process engineering

Chiral Stationary Phase Resolution: 2-Methyl-1-butanol Enantiomers Are Chromatographically Separable, Unlike Achiral 3-Methyl-1-butanol

Using perethylated β-cyclodextrin as a chiral stationary phase, the enantiomers of 2-methyl-1-butanol can be directly and simultaneously stereodifferentiated from complex matrices via selectivity-adjusted multi-dimensional gas chromatography [1]. In contrast, 3-methyl-1-butanol, lacking a stereogenic center, cannot be enantiomerically resolved under these chiral chromatographic conditions [2]. The ability to separate the enantiomeric pairs of the 2-methyl isomer while simultaneously separating the 3-methyl isomer from the 2-methyl isomer has been demonstrated using coupled shape-selective stationary phase columns [2].

Chiral chromatography Enantiomer separation Analytical chemistry

Enzymatic Enantioselectivity: Alcohol Oxidase from Candida boidinii Discriminates 2-Methyl-1-butanol Enantiomers with Measurable Enantiomeric Excess

The soluble alcohol oxidase from Candida boidinii exhibits enantioselective oxidation of racemic 2-methyl-1-butanol, producing an enantiomeric excess of (R)-2-methyl-1-butanol with an enantiomeric ratio (E value) of 1.65 as the reaction progresses [1]. This degree of enantioselectivity was not observed with alcohol oxidase isolated from either Hansenula sp. or Pichia pastoris, indicating species-specific enzyme selectivity [1].

Biocatalysis Enantioselective oxidation Alcohol oxidase

Validated Application Scenarios for 2-Methyl-1-butanol (CAS 1565-80-6) Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of Chiral Liquid Crystal Precursors

(S)-(-)-2-Methyl-1-butanol serves as a convenient chiral precursor for the synthesis of chiral liquid crystals displaying cholesteric and smectic phases. The stereogenic center of this compound is transferred into the final liquid crystalline materials, enabling control over helical pitch and mesomorphic behavior [1]. Chiral liquid crystalline polyacrylates derived from (S)-(-)-2-methyl-1-butanol exhibit phase transition temperatures dependent on both molecular weight and spacer length, with chiral nematic phases appearing for low molecular weight polymers and smectic phases for high molecular weight variants [2]. Unlike achiral alternatives such as 3-methyl-1-butanol, only the chiral 2-methyl-1-butanol enantiomer can impart the necessary optical activity for ferroelectric and chiral nematic liquid crystal applications [3].

Chiral Auxiliary for Diastereomeric Separation of Racemic Acids

(S)-2-Methyl-1-butanol has been successfully employed as a chiral auxiliary for the synthesis and subsequent separation of diastereoisomers in racemic mixture resolution. In the context of sustainable bioplastic management, this compound enabled the desymmetrization of racemic lactide (lactic acid dimer) through diastereomeric ester formation, facilitating enantiomer separation [1]. This application leverages the compound's stereogenic center to create diastereomeric pairs with distinct physicochemical properties amenable to chromatographic or crystallization-based separation. The alternative use of achiral 3-methyl-1-butanol or racemic 2-methyl-1-butanol would fail to generate the diastereomeric differentiation required for enantiomer resolution [1].

Analytical Reference Standard for Chiral GC-MS Differentiation of Positional Isomers

2-Methyl-1-butanol is an essential analytical reference standard for the chromatographic differentiation and quantification of amyl alcohol isomers in fermented products. Gas chromatography using SLB-IL111i ionic liquid columns achieves baseline resolution of 2-methyl-1-butanol (active amyl alcohol) from 3-methyl-1-butanol (isoamyl alcohol) and C12–C14 n-alkane markers, enabling precise quantification in alcoholic beverage analysis [1]. Mass spectrometric discrimination is further supported by the unique fragmentation pattern of isoamyl alcohol, which produces a characteristic ion at m/z 55 that is absent in 2-methyl-1-butanol [2]. Given the extremely close boiling points (ΔT = 2.8 °C, relative volatility = 1.063) [3], pure 2-methyl-1-butanol reference material is indispensable for calibrating and validating separation methods in quality control laboratories.

Fragrance and Flavor Formulation with Defined Stereochemical and Toxicological Profile

2-Methyl-1-butanol is employed in fragrance and flavor formulations where its fruity, ethereal odor profile is valued, and where its favorable toxicological profile relative to 3-methyl-1-butanol provides a safety advantage. Direct comparative cytotoxicity studies on HEK293 cells demonstrate that 2-methyl-1-butanol (2M2B) exhibits substantially lower in vitro toxicity than 3-methyl-1-butanol (3M1B), with toxicity levels comparable to ethanol [1]. This differential safety margin is particularly relevant for applications involving potential human or environmental exposure, including consumer fragrance products, food-grade flavorings, and household solvents. The compound meets JECFA purity specifications and follows IFRA guidelines for fragrance ingredients, with an assay specification of ≥99% available from reputable suppliers [2].

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